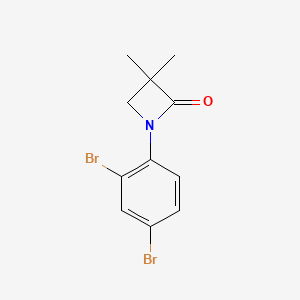

1-(2,4-Dibromophenyl)-3,3-dimethylazetidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2,4-dibromophenyl)-3,3-dimethylazetidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Br2NO/c1-11(2)6-14(10(11)15)9-4-3-7(12)5-8(9)13/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWXBQPBNTLMJMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1=O)C2=C(C=C(C=C2)Br)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Br2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701235778 | |

| Record name | 1-(2,4-Dibromophenyl)-3,3-dimethyl-2-azetidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701235778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478262-01-0 | |

| Record name | 1-(2,4-Dibromophenyl)-3,3-dimethyl-2-azetidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=478262-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,4-Dibromophenyl)-3,3-dimethyl-2-azetidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701235778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(2,4-Dibromophenyl)-3,3-dimethylazetidin-2-one typically involves the following steps:

Starting Materials: The synthesis begins with 2,4-dibromophenylamine and 3,3-dimethylacryloyl chloride.

Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the azetidinone ring.

Procedure: The 2,4-dibromophenylamine is reacted with 3,3-dimethylacryloyl chloride in an inert solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(2,4-Dibromophenyl)-3,3-dimethylazetidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the azetidinone ring into an amine.

Substitution: The dibromo groups in the phenyl ring can undergo nucleophilic substitution reactions with reagents like sodium methoxide, resulting in the formation of methoxy derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

1-(2,4-Dibromophenyl)-3,3-dimethylazetidin-2-one has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique electronic properties.

Biological Studies: Researchers study its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(2,4-Dibromophenyl)-3,3-dimethylazetidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The dibromophenyl group enhances its binding affinity to these targets, while the azetidinone ring provides structural stability. The compound may inhibit enzyme activity or modulate receptor functions, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares the molecular features of 1-(2,4-Dibromophenyl)-3,3-dimethylazetidin-2-one with structurally related azetidin-2-one derivatives:

Key Observations :

- Steric Considerations : Bulky substituents (e.g., dual methoxy groups in ) reduce conformational flexibility, whereas the dibromophenyl group may enhance planarity and intermolecular halogen bonding .

Physical Properties:

- Melting Points : Derivatives like 1-(4-methoxyphenyl)-3,3-dimethylazetidin-2-one form cream solids, while others (e.g., 4-(methoxymethyl)-1-(4-methoxyphenyl)-3,3-dimethylazetidin-2-one) are oils . The dibromophenyl analog likely has a higher melting point due to increased molecular weight and halogen interactions.

- Spectroscopic Data :

Biological Activity

1-(2,4-Dibromophenyl)-3,3-dimethylazetidin-2-one is a synthetic organic compound that has garnered interest in various fields, particularly in medicinal chemistry and materials science. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a dibromophenyl group attached to an azetidinone ring, contributing to its unique chemical properties. The presence of bromine atoms enhances its biological activity by improving binding affinity to molecular targets.

Biological Activity Overview

Research indicates that this compound exhibits significant antimicrobial and anticancer properties. Its biological activities are attributed to its ability to interact with various biological macromolecules, including enzymes and receptors.

Antimicrobial Activity

Studies have demonstrated that this compound possesses substantial antimicrobial properties against a range of bacteria and fungi. For instance:

-

Bacterial Strains Tested :

- Staphylococcus aureus (Gram-positive)

- Bacillus cereus (Gram-positive)

- Escherichia coli (Gram-negative)

- Pseudomonas aeruginosa (Gram-negative)

-

Fungal Strains Tested :

- Aspergillus niger

- Candida albicans

In vitro tests revealed that the compound exhibited considerable inhibitory effects against these microorganisms, suggesting its potential as an antimicrobial agent .

Anticancer Activity

The compound has also been investigated for its anticancer effects. Research indicates that it may inhibit the growth of various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. Notably, studies have shown promising results against:

- Cancer Cell Lines :

- A549 (lung cancer)

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

The IC50 values for these cell lines suggest that the compound is more potent than some established chemotherapeutics like 5-fluorouracil .

The mechanism through which this compound exerts its biological effects involves:

- Enzyme Inhibition : The dibromophenyl group enhances the compound's ability to bind to active sites on enzymes, inhibiting their activity.

- Receptor Modulation : The azetidinone ring structure stabilizes interactions with specific receptors, modulating cellular responses.

These interactions can lead to downstream effects such as altered metabolic pathways and increased oxidative stress in target cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Variations in substituents on the dibromophenyl ring significantly influence its antimicrobial and anticancer activities. For example:

| Substituent Position | Effect on Activity |

|---|---|

| Para position | Increased antibacterial potency |

| Ortho position | Enhanced cytotoxicity against cancer cells |

This table summarizes how different modifications can enhance or diminish the biological effectiveness of the compound .

Case Studies and Research Findings

Several case studies have explored the applications of this compound in real-world scenarios:

- Antimicrobial Efficacy Study : A study tested various derivatives against clinical isolates of resistant bacterial strains. The results indicated that modifications to the azetidinone core could lead to significantly improved activity against resistant strains .

- Cytotoxicity Evaluation : A comprehensive evaluation of cytotoxic effects on multiple cancer cell lines highlighted the potential for developing new anticancer therapies based on this compound .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2,4-dibromophenyl)-3,3-dimethylazetidin-2-one, and how can reaction conditions be optimized?

- Methodology : A common approach involves Claisen-Schmidt condensation, where a ketone (e.g., 2,4-dibromoacetophenone) reacts with a secondary amine under basic conditions. For example, potassium hydroxide in ethanol facilitates enolate formation, followed by cyclization to form the azetidinone ring . Optimize temperature (50–70°C) and stoichiometric ratios (1:1.2 ketone:amine) to minimize side products like dimerization. Monitor progress via TLC (hexane/ethyl acetate, 3:1) and purify via recrystallization (ethanol or acetone) .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

- Methodology :

- NMR : Analyze - and -NMR spectra for diagnostic signals: the azetidinone carbonyl (δ ~175 ppm in -NMR) and aromatic protons (δ 7.2–7.8 ppm for dibromophenyl) .

- X-ray crystallography : Refine single-crystal data (e.g., using SHELX) to confirm bond lengths (C=O: ~1.21 Å) and dihedral angles between the azetidinone ring and aryl group . Include H-atom positioning via riding models for accuracy .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling this compound?

- Methodology :

- Solubility : Test in polar (DMSO, ethanol) and nonpolar solvents (dichloromethane) via gravimetric analysis. The dibromophenyl group enhances lipophilicity, reducing aqueous solubility .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Azetidinones are prone to hydrolysis; store under inert gas at –20°C .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity or regioselectivity in derivatization reactions?

- Methodology : Use Gaussian09 with B3LYP/6-31G(d) to model transition states for nucleophilic attacks on the azetidinone carbonyl. Electron-withdrawing bromine atoms on the phenyl ring increase electrophilicity at the β-lactam carbonyl, favoring ring-opening at position 2 . Compare Mulliken charges to experimental outcomes (e.g., aminolysis vs. hydrolysis) .

Q. What strategies resolve contradictions in biological activity data (e.g., antimicrobial assays vs. cytotoxicity)?

- Methodology :

- Dose-response curves : Test MIC (minimum inhibitory concentration) against Gram-positive bacteria (e.g., S. aureus) and correlate with cytotoxicity (MTT assay on HEK-293 cells). Adjust substituents (e.g., dimethyl groups) to balance lipophilicity and membrane permeability .

- SAR analysis : Compare with analogs (e.g., 3,3-dialkyl azetidinones) to identify structural determinants of selectivity .

Q. How can reaction byproducts or degradation pathways be characterized using advanced analytical techniques?

- Methodology :

- LC-MS/MS : Identify hydrolysis products (e.g., ring-opened carboxylic acid derivatives) using positive-ion ESI. Fragment ions (e.g., m/z 214 for dibromophenyl fragments) confirm degradation pathways .

- Kinetic studies : Apply pseudo-first-order kinetics to pH-dependent hydrolysis (pH 2–10) and calculate activation energy via Arrhenius plots .

Q. What experimental designs validate the compound’s potential as a protease inhibitor or enzyme modulator?

- Methodology :

- Enzyme assays : Use fluorescence-based substrates (e.g., FRET peptides for thrombin) to measure IC. The azetidinone’s strained ring mimics transition states in serine protease mechanisms .

- Docking studies : AutoDock Vina models interactions with active-site residues (e.g., His57 in chymotrypsin-like proteases). Validate with mutagenesis data .

Methodological Notes

- Safety : Handle brominated compounds in fume hoods; avoid exposure to thionyl chloride (corrosive) .

- Data validation : Cross-reference spectral data with PubChem/DSSTox entries to ensure reproducibility .

- Ethical reporting : Disclose crystallographic refinement parameters (R-factor ≤ 0.08) and statistical uncertainties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.